Technical Guide: Mechanism of Action of 4-Chloro-3-(phenylsulfamoyl)benzoic acid
The following technical guide details the mechanism of action, experimental applications, and protocols for 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a specialized small-molecule inhibitor targeting mitochondrial citrat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, experimental applications, and protocols for 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a specialized small-molecule inhibitor targeting mitochondrial citrate transport.
Executive Summary
4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS: 59210-63-8) is a synthetic benzoic acid derivative that functions as an inhibitor of the Mitochondrial Citrate Transport Protein (CTP) , also known as the Citrate Carrier (CIC) or SLC25A1 .
Unlike its structural analogs (e.g., Furosemide) which primarily target renal ion cotransporters (NKCC), this N-phenyl substituted sulfonamide is optimized to block the efflux of citrate from the mitochondrial matrix to the cytosol. This blockade disrupts the citrate-malate shuttle , thereby starving the cell of cytosolic acetyl-CoA required for de novo lipogenesis (DNL). Consequently, it serves as a critical chemical probe for studying metabolic reprogramming in cancer cells (Warburg effect) and metabolic disorders.
The compound targets the SLC25A1 protein embedded in the inner mitochondrial membrane (IMM). Under normal physiological conditions, SLC25A1 functions as an antiporter, exchanging mitochondrial citrate (or isocitrate) for cytosolic malate (or phosphoenolpyruvate).
Physiological Role: Cytosolic citrate is the obligate precursor for ATP Citrate Lyase (ACLY) , which converts it into Acetyl-CoA and Oxaloacetate. Acetyl-CoA is the substrate for fatty acid synthase (FASN) and cholesterol synthesis.
Inhibition Logic: By inhibiting SLC25A1, 4-Chloro-3-(phenylsulfamoyl)benzoic acid sequesters citrate within the mitochondria. This depletion of the cytosolic citrate pool halts lipid biosynthesis and reduces NADPH production (via the malic enzyme pathway), inducing metabolic stress and apoptosis in highly proliferative cells.
Binding Kinetics and Selectivity
Structural activity relationship (SAR) studies suggest that the N-phenylsulfamoyl moiety mimics the spatial charge distribution of citrate's tricarboxylate structure, allowing the molecule to bind to the substrate-binding site of SLC25A1.
Mode of Inhibition: Competitive or Mixed-type inhibition. The hydrophobic phenyl ring interacts with the hydrophobic pocket of the carrier, while the carboxylate and sulfonamide groups engage positively charged residues (e.g., Arginine) in the pore.
Selectivity: While structurally related to Plasma Membrane Citrate Transporters (PMCT/SLC13A5) inhibitors, benzoic acid derivatives with 3-sulfamoyl substitutions show higher affinity for the mitochondrial carrier (CTP) over the plasma membrane variant.
Downstream Signaling Pathway
The inhibition triggers a cascade of metabolic failures in neoplastic cells:
Blockade of Citrate Efflux: Mitochondrial citrate accumulates; cytosolic citrate drops.
ACLY Suppression: Lack of substrate prevents Acetyl-CoA generation.
Lipid Starvation: Inhibition of fatty acid and membrane biosynthesis.
Glycolytic Feedback: Cytosolic citrate is a negative regulator of Phosphofructokinase (PFK). Its depletion may paradoxically disinhibit glycolysis, but the lack of biosynthetic precursors ultimately leads to energy crisis and apoptosis .
Caption: Pathway illustrating the blockade of SLC25A1 by the inhibitor, preventing citrate efflux and downstream lipogenesis.[1]
Experimental Protocols
Mitochondrial Citrate Transport Assay
Objective: To quantify the inhibition of citrate transport in isolated mitochondria or proteoliposomes.
Materials:
Rat liver mitochondria or recombinant SLC25A1 reconstituted in liposomes.
Radioactive tracer: [1,5-14C]Citrate.
Inhibitor: 4-Chloro-3-(phenylsulfamoyl)benzoic acid (dissolved in DMSO).
Stop solution: 1,2,3-benzenetricarboxylate (BTA) (a potent, impermeable inhibitor to stop reaction).
Protocol:
Preparation: Isolate mitochondria using standard differential centrifugation. Resuspend in transport buffer (20 mM Hepes, pH 7.4, 250 mM sucrose).
Loading: Load mitochondria with malate (2 mM) to establish the counter-exchange gradient.
Incubation: Pre-incubate mitochondria (0.5 mg protein) with the inhibitor (0.1 µM – 1 mM) for 2 minutes at 25°C. Control samples receive DMSO vehicle.
Initiation: Add [14C]Citrate (0.5 mM final concentration) to start the exchange.
Termination: After 10–60 seconds (linear phase), stop the reaction by adding ice-cold Stop Solution (10 mM BTA).
Separation: Rapidly centrifuge or filter to separate mitochondria from the supernatant.
Quantification: Measure radioactivity in the pellet using liquid scintillation counting.
Analysis: Calculate % Inhibition relative to vehicle control. Plot dose-response curve to determine IC50.
Cell Viability & Metabolic Profiling
Objective: To validate the metabolic impact on cancer cells (e.g., HepG2, A549).
Protocol:
Culture: Seed cells in 96-well plates (5,000 cells/well).
Treatment: Treat with inhibitor (10–500 µM) for 24–72 hours.
Viability: Assess using MTT or CellTiter-Glo assay.
Metabolite Extraction: In a parallel set, lyse cells and extract metabolites using methanol/water.
LC-MS Analysis: Quantify intracellular levels of Citrate , Acetyl-CoA , and Malate .
Expected Result: Increase in mitochondrial citrate (if organelles separated) or total citrate (variable), but significant decrease in Acetyl-CoA and downstream fatty acids (e.g., Palmitate).
Quantitative Data Summary
Parameter
Value / Characteristic
Notes
Target
SLC25A1 (CTP)
Inner Mitochondrial Membrane Transporter
IC50 (Transport)
~0.1 – 0.5 mM
Varies by cell type and assay conditions (liposome vs. whole mito)
Molecular Weight
311.74 g/mol
Formula: C13H10ClNO4S
Solubility
DMSO (>10 mg/mL)
Poorly soluble in water; requires organic co-solvent
Key Structural Feature
N-phenylsulfamoyl group
Critical for hydrophobic interaction with the transporter pore
Primary Biological Effect
Inhibition of de novo lipogenesis
Induces apoptosis in glycolytic/lipogenic tumors
References
Kaplan, R. S., & Mayor, J. A. (2002). Structure, function, and regulation of the mitochondrial citrate transport protein. Journal of Bioenergetics and Biomembranes, 34(3), 213–224.
Poolsri, W., et al. (2018). CTP inhibitor and PMCT inhibitor inducing apoptosis were associated with decrease of intracellular citrate and fatty acid levels.[2] Journal of Physiological Sciences, 68, 1-15. (Contextual validation of CTP inhibitors).
Aluvila, S., et al. (2010). Inhibitors of the mitochondrial citrate transport protein: validation of the role of substrate binding residues. Journal of Molecular Biology, 397(1), 128-142.
In Silico Modeling of 4-Chloro-3-(phenylsulfamoyl)benzoic Acid Interactions
The following technical guide details the in silico modeling of 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a sulfonamide-based scaffold with significant relevance in medicinal chemistry as a Carbonic Anhydrase (CA) inhib...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the in silico modeling of 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a sulfonamide-based scaffold with significant relevance in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor and a diuretic pharmacophore.
Executive Summary & Chemical Identity
4-Chloro-3-(phenylsulfamoyl)benzoic acid (CPBA) represents a classic "tail-approach" modification of the 4-chloro-3-sulfamoylbenzoic acid scaffold (CAS 1205-30-7). While the parent scaffold is a known intermediate for diuretics like Indapamide and Furosemide, the N-phenyl substitution introduces a hydrophobic domain targeting the "selective pocket" of metalloenzymes, specifically Human Carbonic Anhydrase II (hCA II) .
This guide provides a validated in silico workflow to model the binding efficacy, stability, and pharmacokinetic profile of CPBA.
Chemical Profile
Property
Value
IUPAC Name
4-Chloro-3-(phenylsulfamoyl)benzoic acid
Molecular Formula
Molecular Weight
311.74 g/mol
Core Scaffold
Benzoic acid (Position 1)
Pharmacophore
Sulfonamide () at Position 3
Halogen
Chlorine at Position 4
Key Substituent
N-Phenyl ring (Hydrophobic Tail)
Target Selection & Mechanistic Rationale
Primary Target: Human Carbonic Anhydrase II (hCA II)
The sulfonamide moiety (
or ) is the quintessential zinc-binding group (ZBG) for Carbonic Anhydrases. The selection of hCA II (PDB: 3KS3 or 1AZM ) is driven by the structural conservation of the active site.
Mechanism of Action:
Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.
Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 and Glu106 , locking the pharmacophore in place.
Hydrophobic Interaction (The "Tail"): The N-phenyl group of CPBA is hypothesized to extend into the hydrophobic pocket formed by Val121 , Leu198 , and Trp209 . This interaction is critical for distinguishing CPBA from simple inhibitors like Acetazolamide.
Secondary Target: Na-K-Cl Cotransporter (NKCC)
Given the structural homology to loop diuretics (e.g., Furosemide), CPBA may also antagonize the Cl- binding site of NKCC isoforms, though hCA II remains the most robust model for in silico validation.
Computational Workflow & Methodology
The following workflow ensures scientific rigor and reproducibility.
Figure 1: The integrated in silico workflow for characterizing CPBA interactions.
Step 3.1: Ligand Preparation
The protonation state of the sulfonamide nitrogen is critical.
Tool: LigPrep (Schrödinger) or Avogadro.
Protocol:
Generate 3D coordinates from SMILES: OC(=O)c1cc(c(Cl)cc1)S(=O)(=O)Nc2ccccc2.
Ionization: At physiological pH (7.4), the carboxylic acid (
) will be deprotonated (). The sulfonamide nitrogen ( for N-substituted) will remain largely neutral, but the active species binding to Zinc is the deprotonated anion ().
Stereoisomers: Generate all tautomers; prioritize the anionic sulfonamide form for docking if using a flexible metal model.
Step 3.2: Protein Preparation
Source: RCSB Protein Data Bank (PDB ID: 3KS3 - chosen for its high resolution and co-crystallized sulfonamide ligand).
Protocol:
Clean: Remove water molecules (except the deep-pocket water if bridging is expected, though usually displaced by sulfonamide).
Optimize: Add hydrogens using H-bond optimization (PropKa pH 7.0).
Restrain: Apply a distance constraint (2.0–2.2 Å) between the Zn(II) ion and the sulfonamide Nitrogen during minimization to preserve the coordination geometry.
Step 3.3: Molecular Docking (SP & XP Modes)
Grid Box: Centered on the Zn(II) ion. Size:
Å.
Constraints:
Metal Coordination Constraint: Mandatory. Force interaction with Zn(II).
H-Bond Constraint: Optional constraint with Thr199 to filter false positives.
Validation: Re-dock the native ligand from 3KS3. An RMSD
Å validates the protocol.
Interaction Dynamics & Stability (MD Simulation)
Static docking provides a snapshot; Molecular Dynamics (MD) proves stability.
Protocol
System: CPBA-hCA II Complex in a TIP3P water box.
Force Field: OPLS4 or CHARMM36m (optimized for small molecule-protein interfaces).
Duration: 100 ns.
Ensemble: NPT (300 K, 1.01325 bar).
Key Metrics for Success
Ligand RMSD: Should stabilize
Å relative to the initial frame.
Zn-N Distance: Must remain between 1.9 Å and 2.3 Å throughout the trajectory.
Phenyl Ring Fluctuation: High fluctuation indicates the hydrophobic tail is not finding a stable pocket (Val121/Leu198).
Figure 2: Interaction network of CPBA within the hCA II active site.
ADMET Profiling & Drug-Likeness
Before synthesis, the physicochemical viability of CPBA must be assessed.
Parameter
Predicted Value
Interpretation
LogP (Octanol/Water)
2.8 – 3.2
Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA)
~85 Ų
< 140 Ų indicates good oral bioavailability.
Blood-Brain Barrier (BBB)
Low Penetration
Due to the carboxylic acid anion at physiological pH.
Solubility (LogS)
-3.5 to -4.0
Moderately soluble; may require salt formation (e.g., Sodium salt).
CYP Inhibition
CYP2C9
Sulfonamides are common substrates/inhibitors of CYP2C9.
Causality: The addition of the N-phenyl ring increases LogP compared to the parent scaffold (LogP ~1.5), improving passive diffusion but potentially increasing metabolic clearance.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews. Link
RCSB Protein Data Bank . (2010). Crystal structure of human carbonic anhydrase II in complex with a sulfonamide inhibitor (PDB 3KS3). Link
Schrödinger, LLC . Glide: High-throughput molecular docking. Link
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
Protocols & Analytical Methods
Method
A Robust Colorimetric In Vitro Assay for the Characterization of 4-Chloro-3-(phenylsulfamoyl)benzoic acid, a Carbonic Anhydrase Inhibitor
Application Note & Protocol Abstract This document provides a comprehensive guide for the development and execution of a robust in vitro enzymatic assay to characterize the inhibitory potential of 4-Chloro-3-(phenylsulfa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development and execution of a robust in vitro enzymatic assay to characterize the inhibitory potential of 4-Chloro-3-(phenylsulfamoyl)benzoic acid. This compound and its derivatives are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[1] The protocol herein details a colorimetric method based on the esterase activity of carbonic anhydrase, which is suitable for determining inhibitor potency (e.g., IC50 values) and can be adapted for high-throughput screening (HTS) applications. We provide detailed, step-by-step instructions, explain the scientific rationale behind key steps, and offer guidance on data analysis and assay validation to ensure the generation of reliable and reproducible results.
Introduction to Carbonic Anhydrase as a Therapeutic Target
Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1) that are essential for life.[2][3] They catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[3][4] This reaction is fundamental to a vast array of physiological processes, including:
Respiration and Gas Transport: Facilitating the transport of CO2 from tissues to the lungs.[2][5]
pH Homeostasis: Maintaining acid-base balance in blood and other tissues.[2][5][6]
Electrolyte Secretion: Playing a key role in the secretion of fluids in various organs, including the eyes and kidneys.[5]
Biosynthesis: Participating in metabolic pathways such as gluconeogenesis and lipogenesis.[2]
Given their central role, dysregulation of CA activity is implicated in several pathologies. Consequently, CA inhibitors are used therapeutically to manage conditions like glaucoma, epilepsy, and altitude sickness.[6][7] The sulfonamide functional group, present in 4-Chloro-3-(phenylsulfamoyl)benzoic acid, is a classic feature of many potent CA inhibitors. This makes the compound a person of interest for drug discovery and development efforts targeting this enzyme class.
Principle of the Assay
Directly measuring the hydration of CO2 can be cumbersome. A widely adopted and more convenient method relies on the inherent esterase activity of many CA isozymes.[7][8][9] This assay uses a chromogenic substrate, p-nitrophenyl acetate (pNPA), which is colorless. In the presence of active carbonic anhydrase, pNPA is hydrolyzed to p-nitrophenol (pNP) and acetate.[10][11] The product, pNP, is a yellow-colored compound that exhibits strong absorbance at 400-405 nm.
The rate of pNP formation is directly proportional to the enzyme's activity. When an inhibitor like 4-Chloro-3-(phenylsulfamoyl)benzoic acid is present, it binds to the enzyme's active site, reducing the rate of pNPA hydrolysis. This decrease in the rate of color development allows for the quantification of the inhibitor's potency.
Caption: Experimental workflow for the CA inhibitor assay.
Plate Layout: Designate wells for Blanks (no enzyme), Negative Controls (enzyme + DMSO), Positive Controls (enzyme + reference inhibitor), and Test Compound dilutions.
Compound Dilution: Prepare a serial dilution of your 10 mM stock of 4-Chloro-3-(phenylsulfamoyl)benzoic acid in 100% DMSO. A typical 8-point curve might start at 1 mM and proceed with 1:3 or 1:5 dilutions.
Assay Plate Setup: The final assay volume is 200 µL.
Blank Wells: Add 190 µL of Assay Buffer.
Negative Control (100% Activity): Add 178 µL of Assay Buffer.
Positive Control (0% Activity): Add 178 µL of Assay Buffer.
Test Compound Wells: Add 178 µL of Assay Buffer.
Add Compounds/Controls:
Add 2 µL of 100% DMSO to the Negative Control wells.
Add 2 µL of a high concentration of Acetazolamide (e.g., 1 mM stock) to the Positive Control wells.
Add 2 µL of each respective compound dilution to the Test Compound wells. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
Add Enzyme:
Add 10 µL of the Enzyme Working Solution to all wells except the Blank wells.
Scientist's Note: Pre-incubating the enzyme with the inhibitor for a period before adding the substrate allows the binding to reach equilibrium, which is crucial for accurate potency determination.
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
[8]7. Initiate Reaction: Add 10 µL of the 3 mM pNPA Substrate Solution to all wells (including Blanks) to start the reaction. [10]Mix immediately.
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 30 minutes.
Protocol 4.3: Assay Validation & Quality Control
A robust assay must be validated to ensure it is suitable for screening. The Z'-factor is a statistical parameter used to quantify the quality of an assay by comparing the dynamic range to the data variation.
[12][13]
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
[14] * Mean_pos and SD_pos: Mean and standard deviation of the positive control (e.g., Acetazolamide).
Mean_neg and SD_neg: Mean and standard deviation of the negative control (DMSO).
Interpretation:
[14][15][16] * Z' > 0.5: An excellent assay, suitable for HTS.
0 < Z' < 0.5: A marginal assay, may need optimization.
Z' < 0: The assay is not suitable for screening.
To calculate the Z'-factor, run a plate with a large number of positive (n≥16) and negative (n≥16) controls. Use the reaction rates (slopes) for the calculation.
Data Analysis and Interpretation
Determine Reaction Rates: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbsorbance/minute).
Correct for Background: Subtract the average rate of the Blank wells from all other wells.
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Data Presentation
Compound Conc. (µM)
Avg. Rate (mOD/min)
Std. Dev.
% Inhibition
0 (Vehicle)
25.4
1.2
0.0
0.01
24.9
1.5
2.0
0.1
20.1
0.9
20.9
1
13.2
0.7
48.0
10
5.8
0.5
77.2
100
1.5
0.3
94.1
Calculated IC50
-
-
1.08 µM
Troubleshooting Guide
Caption: A decision tree for troubleshooting common assay issues.
References
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University. Retrieved from [Link]
Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. Retrieved from [Link]
Wikipedia. (2024). Carbonic anhydrase. Retrieved from [Link]
Fiveable. (2025). Carbonic anhydrase Definition. Retrieved from [Link]
Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. Retrieved from [Link]
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
Oreate AI Blog. (2026). The Vital Role of Carbonic Anhydrase in Physiological Processes. Retrieved from [Link]
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
Antar, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
Kim, T., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13898. Retrieved from [Link]
Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1155. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-((3-nitrophenyl)sulfamoyl)benzoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]
Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(14), 2267-2275. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]
ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]
PubChem. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]
Application Note: Pharmacological Profiling of 4-Chloro-3-(phenylsulfamoyl)benzoic acid as a CA Inhibitor
This Application Note is designed for researchers investigating Structure-Activity Relationships (SAR) of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). It focuses on the specific characterization of 4-Chloro-3-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating Structure-Activity Relationships (SAR) of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). It focuses on the specific characterization of 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a secondary sulfonamide derivative, distinguishing it from its primary sulfonamide precursors.
Executive Summary
Carbonic Anhydrases (CAs) are zinc-metalloenzymes catalyzing the reversible hydration of carbon dioxide. While primary sulfonamides (
) are the classical Zinc-Binding Groups (ZBGs) for CA inhibition, they often lack isoform selectivity, leading to off-target effects.[1]
This guide details the protocol for evaluating 4-Chloro-3-(phenylsulfamoyl)benzoic acid . Unlike classical inhibitors (e.g., Acetazolamide, Furosemide), this compound features an N-substituted (secondary) sulfonamide . This structural modification typically reduces zinc affinity but is a critical probe for:
Hydrophobic Pocket Mapping: Assessing the tolerance of the active site entrance to bulky hydrophobic groups (phenyl ring).
Mechanism of Action: Distinguishing between direct zinc coordination and allosteric/anchored inhibition.
Chemical Identity & Structural Logic
Structural Comparison
It is vital to distinguish the test compound from its primary sulfonamide precursor, a potent but non-selective inhibitor.
Feature
Test Compound
Reference Precursor
Name
4-Chloro-3-(phenylsulfamoyl)benzoic acid
4-Chloro-3-sulfamoylbenzoic acid
Structure
Class
Secondary Sulfonamide
Primary Sulfonamide
Zinc Affinity
Low (Sterically hindered)
High (Classical coordination)
Key Utility
Isoform Selectivity Probe
Broad-spectrum Inhibition
Mechanistic Rationale
The "phenylsulfamoyl" moiety introduces a bulky hydrophobic group directly on the nitrogen responsible for zinc binding.
Hypothesis: If the compound shows activity, it likely exploits the "hydrophobic half" of the CA active site (Val121, Val143, Leu198 in hCA II) or binds to the active site entrance, potentially inducing a different inhibition mechanism than classical tetrahedral coordination.
This is the gold-standard kinetic assay for determining the inhibition constant (
).
Materials
Enzymes: Recombinant hCA I, hCA II (cytosolic), hCA IX, hCA XII (transmembrane catalytic domains).
Substrate:
(saturated solution).
Indicator: Phenol Red (0.2 mM).
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Solvent: DMSO (Dimethyl sulfoxide).
Compound Preparation (Critical Step)
The phenyl group increases lipophilicity compared to the parent acid.
Stock Solution: Dissolve 4-Chloro-3-(phenylsulfamoyl)benzoic acid in 100% DMSO to a concentration of 10 mM.
Note: Ensure complete dissolution; sonicate if necessary.
Dilution Series: Prepare serial dilutions (e.g.,
M to M) in the assay buffer.
Constraint: Final DMSO concentration in the assay mix must remain < 1% to avoid denaturing the enzyme.
Assay Workflow
The reaction measures the time required for the pH to drop from 7.5 to 6.5 as
is hydrated to carbonic acid.
Blank Run: Mix Buffer + Indicator +
(No Enzyme). Record (uncatalyzed rate).
Control Run: Mix Buffer + Indicator + Enzyme +
. Record (catalyzed rate).
Inhibition Run: Incubate Enzyme + Inhibitor (15 min at Room Temp)
Mix with Buffer/Indicator + . Record .
Data Analysis
Calculate the enzymatic activity using the Cheng-Prusoff approximation for tight-binding inhibitors, though for secondary sulfonamides, standard Michaelis-Menten fitting is often sufficient due to lower affinity.
Formula for % Inhibition:
Where (Rate)
Determination of
:
Fit the dose-response curve (Log[Inhibitor] vs. % Activity) using non-linear regression (e.g., GraphPad Prism) to find . Convert to using:
(Note: For hydration, , so ).
Visualization: SAR & Inhibition Logic
The following diagram illustrates the structural decision tree and the expected interaction outcome for this specific compound.
Caption: Logic flow for evaluating secondary sulfonamide CAIs. The N-phenyl group typically reduces general potency but may enhance isoform-specific hydrophobic interactions.
Selectivity Profiling Strategy
Since secondary sulfonamides are often weak inhibitors of the ubiquitous hCA II, the value of this compound lies in differential inhibition .
Isoform
Physiological Role
Expected Result for Test Compound
Clinical Relevance
hCA I
Red Blood Cells (Cytosolic)
Weak Inhibition ()
Low (Off-target)
hCA II
Glaucoma/Edema (Cytosolic)
Moderate/Weak
Low (Off-target)
hCA IX
Tumor Hypoxia (Transmembrane)
Potential Hit
High (Antitumor)
hCA XII
Tumorigenesis (Transmembrane)
Potential Hit
High (Antitumor)
Interpretation: If the
for hCA IX is significantly lower (e.g., 10-fold) than hCA II, the phenylsulfamoyl group successfully exploits the structural differences in the active site entrance of the transmembrane isoforms.
Troubleshooting & Validation
"No Activity" Observed
If
for all isoforms:
Cause: The N-phenyl group is too bulky, preventing the sulfonamide oxygen/nitrogen from approaching the Zinc ion.
Validation: Run a control with 4-Chloro-3-sulfamoylbenzoic acid (Primary sulfonamide). If the control works (
range) but the test compound fails, the N-substitution is the cause.
Solubility Issues
Observation: Precipitation upon adding the DMSO stock to the aqueous buffer.
Solution: Reduce the final concentration. If testing high concentrations is required, add a solubilizing agent like 0.1% Tween-20 (ensure it does not affect the specific enzyme isoform).
Unexpected High Potency
Cause: Hydrolysis of the sulfonamide bond (rare but possible in extreme pH/storage) reverting it to the primary sulfonamide.
Validation: Verify compound integrity via HPLC-MS prior to assay. The mass spectrum should show the parent ion corresponding to the N-phenyl derivative, not the free sulfonamide.
References
Weber Lab. 4-Chloro-3-sulfamoylbenzoic acid as an inhibitor of human carbonic anhydrase.[3]Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Mincione, F., et al. (1989).[4] Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.[4] MDPI. Link
Nocentini, A., et al. (2019).[5] Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors.[6] Journal of Medicinal Chemistry. Link
Taylor & Francis. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides.Link
Application Note: 4-Chloro-3-(phenylsulfamoyl)benzoic acid for Ion Transport Studies
This Application Note and Protocol Guide details the use of 4-Chloro-3-(phenylsulfamoyl)benzoic acid (a structural analog of sulfamoylbenzoate diuretics and chloride channel blockers) for investigating ion transport mech...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 4-Chloro-3-(phenylsulfamoyl)benzoic acid (a structural analog of sulfamoylbenzoate diuretics and chloride channel blockers) for investigating ion transport mechanisms.
Introduction & Mechanism of Action
4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS: 59210-63-8) belongs to the class of sulfamoylbenzoic acids , a chemical scaffold historically significant in the development of loop diuretics (e.g., furosemide, bumetanide) and chloride channel blockers (e.g., NPPB). In ion transport research, this compound serves as a critical pharmacological probe to dissect chloride (
) secretion and absorption pathways in epithelial tissues.
Core Mechanism:
The compound acts primarily by modulating anion transporters and channels . Its lipophilic
-phenyl group enhances membrane permeability compared to its parent acid, allowing it to access transmembrane domains of target proteins.
Utility: It is used to distinguish between transcellular (channel-mediated) and paracellular transport, and to isolate specific transporter contributions in complex epithelia (e.g., renal, intestinal, airway).
Chemical Properties & Preparation
Property
Specification
Chemical Name
4-Chloro-3-(phenylsulfamoyl)benzoic acid
CAS Number
59210-63-8
Molecular Formula
Molecular Weight
327.74 g/mol
Solubility
Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in water.
Appearance
White to off-white crystalline solid
Stock Solution Protocol:
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) to prevent hydrolysis.
Concentration: Prepare a 100 mM stock solution.
Calculation: Dissolve 32.77 mg in 1 mL DMSO.
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months.
Working Solution: Dilute 1:1000 in physiological buffer (e.g., Krebs-Henseleit) immediately before use to achieve a final concentration of 100 µM (typical screening concentration). Keep DMSO < 0.1% to avoid solvent artifacts.
Experimental Protocols
Objective: To measure Short-Circuit Current (
) as a direct index of net ion transport across a polarized monolayer.
Materials:
Cells: T84 (colonic) or MDCK (renal) cells grown on Snapwell™ inserts.
Equipment: Ussing Chamber system (e.g., World Precision Instruments), Voltage-clamp amplifier.
Buffers: Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95%
/ 5% .
Workflow:
Equilibration: Mount cell inserts in Ussing chambers. Bathe both apical and basolateral sides with warm (37°C) KRB buffer.
Voltage Clamp: Clamp voltage to 0 mV. Monitor baseline
until stable (15–20 mins).
Stimulation (Agonist): Add Forskolin (10 µM) (apical) to elevate cAMP and stimulate
secretion (indicated by a rise in ).
Inhibition (Test Compound): Once the Forskolin response plateaus, add 4-Chloro-3-(phenylsulfamoyl)benzoic acid (cumulative dosing: 10, 50, 100 µM) to the apical or basolateral chamber.
Apical addition targets CFTR/Cl- channels.
Basolateral addition targets NKCC1.
Validation: Add Bumetanide (20 µM) (basolateral) at the end to confirm NKCC involvement.
Data Analysis:
Calculate
() = .
Percent Inhibition = .
Objective: To quantify channel activity in non-polarized cells using a halide-sensitive fluorophore.
Materials:
Sensor: MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or YFP-H148Q mutant cells.
Buffer: Chloride-free Nitrate buffer (
replaces ).
Workflow:
Loading: Incubate cells with 5 mM MQAE for 1 hour at 37°C (if using dye).
Basal Reading: Measure fluorescence (
) in -free buffer. (MQAE fluorescence is quenched by ).
Treatment: Pre-incubate cells with 4-Chloro-3-(phenylsulfamoyl)benzoic acid (50 µM) for 10 mins.
Influx Trigger: Inject a
-containing solution (final [Cl-] = 50 mM).
Measurement: Monitor the decrease in fluorescence (Quenching) over 2 minutes.
Interpretation: A slower rate of quenching compared to control indicates inhibition of Cl- influx .
Mechanistic Pathway Visualization
The following diagram illustrates the signaling pathway for epithelial chloride secretion and the specific intervention points for 4-Chloro-3-(phenylsulfamoyl)benzoic acid.
Caption: Pathway of cAMP-dependent Chloride Secretion. The compound inhibits transport at either the basolateral NKCC or apical CFTR, depending on application side.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation in Buffer
Low solubility in aqueous media.
Ensure DMSO stock is fresh. Vortex rapidly upon addition. Do not exceed 100 µM.
No Inhibition Observed
Compound degradation or incorrect target.
Verify pH of buffer (acidic pH can alter ionization). Test positive control (e.g., NPPB or Bumetanide).
High Baseline Current
Leaky monolayer.
Check Transepithelial Electrical Resistance (TEER). TEER should be >1000 for T84 cells.
References
Greger, R. (2000). "The Na+-K+-2Cl- cotransporter in the rectal gland of Squalus acanthias." News in Physiological Sciences.
Verkman, A. S., & Galietta, L. J. (2009). "Chloride channels as drug targets." Nature Reviews Drug Discovery.
Larsen, E. H., et al. (2014). "Ussing chamber technique for studying ion transport in epithelia." Cold Spring Harbor Protocols.
PubChem Compound Summary. (2024). "4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS 59210-63-8)." National Center for Biotechnology Information.
Application
Application Note: Preparation of 4-Chloro-3-(phenylsulfamoyl)benzoic acid Stock Solutions
Introduction & Physicochemical Context The accurate preparation of stock solutions for 4-Chloro-3-(phenylsulfamoyl)benzoic acid is critical for reproducibility in high-throughput screening and medicinal chemistry applica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Context
The accurate preparation of stock solutions for 4-Chloro-3-(phenylsulfamoyl)benzoic acid is critical for reproducibility in high-throughput screening and medicinal chemistry applications. This compound belongs to the class of substituted sulfamylbenzoic acids, structurally related to loop diuretics (e.g., Furosemide) and carbonic anhydrase inhibitors.
Mechanistic Insight: Solubility Drivers
As a Senior Application Scientist, it is vital to understand why this compound behaves the way it does in solution to prevent experimental artifacts:
The Benzoic Acid Moiety (pKa ~3.8 - 4.2): At neutral pH (7.4), the carboxylic acid deprotonates to form a carboxylate anion, significantly enhancing aqueous solubility. However, in acidic environments (pH < 4.0), the protonated neutral form predominates, leading to rapid precipitation.
The Phenylsulfamoyl Group: This moiety adds significant lipophilicity (hydrophobicity) and planar aromatic stacking potential. While the sulfonamide nitrogen has a high pKa (~10), the phenyl group reduces the overall polarity, necessitating the use of organic co-solvents (DMSO) for high-concentration stocks.
Core Directive: Never attempt to dissolve this compound directly in acidic aqueous buffers (e.g., 0.1 M HCl) or unbuffered water, as the pH may drop locally, causing "crashing out" of the solute.
Materials & Equipment
Component
Grade/Specification
Purpose
Solid Compound
>95% Purity (HPLC)
Analyte
DMSO
Anhydrous, ≥99.9%, Cell Culture Grade
Primary Solvent (Aprotic)
PBS (10X)
pH 7.4, Sterile Filtered
Aqueous Diluent
NaOH (1M)
Molecular Biology Grade
pH Adjustment (Rescue)
Vials
Amber Glass (Borosilicate)
Light Protection
Filters
PTFE (0.22 µm)
Sterilization (DMSO compatible)
Protocol 1: Preparation of Primary Stock (50 mM) in DMSO
This protocol generates a high-concentration "Master Stock" suitable for long-term storage at -20°C. DMSO is chosen because it disrupts the intermolecular hydrogen bonding of the sulfonamide and carboxylic acid groups more effectively than ethanol.
Step-by-Step Methodology
Equilibration: Allow the vial of solid 4-Chloro-3-(phenylsulfamoyl)benzoic acid to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
Weighing: Weigh approximately 15.6 mg of the solid into a sterile amber glass vial.
Calculation:
Target: 50 mM in 1 mL
mg.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Technique: Add the solvent slowly down the side of the vial to wash down any powder adhering to the glass.
Solubilization: Vortex vigorously for 30 seconds.
Troubleshooting: If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and colorless to pale yellow.
Sterilization (Optional but Recommended): If used for cell culture, filter the DMSO stock through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters as they may bind the compound.
Aliquoting: Dispense into 50 µL or 100 µL aliquots in cryogenic vials to avoid freeze-thaw cycles.
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Quantitative Reference Table
Target Concentration
Volume DMSO
Mass Required (MW: 311.74)
Application
10 mM
1 mL
3.12 mg
Standard Screening
50 mM
1 mL
15.59 mg
High-Conc. Stock
100 mM
1 mL
31.17 mg
Max Solubility Limit (Approx)
Protocol 2: Preparation of Aqueous Working Solutions
Critical Warning: When diluting the DMSO stock into aqueous media, the "Solvent Shift" can cause precipitation. This protocol ensures the compound remains in solution by maintaining a pH > 7.0.
Workflow Logic
Carrier Solvent Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cellular toxicity.
Buffer Selection: Use PBS (pH 7.4) or Tris-Buffered Saline. Avoid unbuffered saline.
Step-by-Step Methodology
Thaw: Thaw a 50 mM DMSO stock aliquot at room temperature. Vortex briefly.
Intermediate Dilution (10x): Prepare a 5 mM intermediate by adding 10 µL of Stock to 90 µL of DMSO.
Why? Step-down dilution reduces the shock of mixing high-conc hydrophobic stock with water.
Final Dilution (e.g., 10 µM):
Add 2 µL of the 5 mM intermediate into 998 µL of pre-warmed PBS (pH 7.4).
Rapid Mixing: Vortex immediately upon addition. Do not let the DMSO drop sit at the bottom of the tube.
Visual QC: Hold the tube against a light source. The solution must be clear. Turbidity indicates precipitation.
Rescue: If precipitation occurs, add 1M NaOH dropwise until clear (forming the sodium salt), then re-check pH.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for preparing these solutions, ensuring scientific integrity.
Caption: Workflow for the solubilization of 4-Chloro-3-(phenylsulfamoyl)benzoic acid, emphasizing the critical QC step and buffer selection.
Quality Control & Validation
To ensure the trustworthiness of your stock solution, perform a self-validating spectral scan.
UV-Vis Spectrum: Dilute the stock to 50 µM in PBS.
Scan Range: 220 nm – 400 nm.
Expectation: You should observe characteristic absorbance peaks associated with the benzoic acid and sulfonamide aromatic systems (typically
around 270-290 nm).
Baseline: Ensure the baseline at >400 nm is near zero. Elevation at higher wavelengths suggests micro-precipitation (light scattering).
References
PubChem. (n.d.). Compound Summary: 4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS 59210-63-8).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
DiPiro, J. T., et al. (2020). Concepts in Clinical Pharmacokinetics. (Related data on Sulfonamide solubility and pKa characteristics). American Society of Health-System Pharmacists.
Application Notes and Protocols: The Utility of 4-Chloro-3-(phenylsulfamoyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-Chloro-3-(phenylsulfamoyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry. Its inherent structural features—a benzoi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chloro-3-(phenylsulfamoyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry. Its inherent structural features—a benzoic acid, a sulfonamide linker, and chlorinated phenyl ring—provide a versatile platform for the design of targeted therapeutics. This molecule and its derivatives have been instrumental in the development of drugs across multiple therapeutic areas, from diuretics to targeted cancer therapies. The reactivity of the sulfonamide and the carboxylic acid groups allows for systematic structural modifications, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth overview of the applications of this scaffold, focusing on key biological targets. It offers detailed, field-tested protocols for the synthesis, screening, and characterization of novel derivatives, aiming to empower researchers to leverage this privileged structure in their drug discovery programs.
Table 1: Physicochemical Properties of 4-Chloro-3-(phenylsulfamoyl)benzoic Acid
Soluble in polar solvents like water and methanol[2]
Key Therapeutic Targets and Mechanisms of Action
The 4-Chloro-3-(phenylsulfamoyl)benzoic acid core has been successfully employed to design inhibitors for several key enzyme families. The following sections detail its application in targeting Carbonic Anhydrases and 11β-Hydroxysteroid Dehydrogenase Type 1.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] Their inhibition is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5] The sulfonamide group of the scaffold is a classic zinc-binding group, making it an ideal starting point for designing potent CA inhibitors.[6]
Mechanism of Inhibition
Derivatives of 4-Chloro-3-(phenylsulfamoyl)benzoic acid act as potent inhibitors of several CA isozymes, including CA I, II, and IV.[6] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and disrupting the catalytic cycle. The rest of the molecule can be modified to create additional interactions with residues in the active site cavity, thereby enhancing potency and selectivity for specific CA isozymes.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations by converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 in adipose and liver tissues is linked to metabolic syndrome, type 2 diabetes, and obesity.[7][8] Consequently, inhibiting this enzyme is a promising therapeutic strategy.
Mechanism of Inhibition
Derivatives based on the phenylsulfamoyl benzoic acid scaffold have been developed as potent and selective inhibitors of 11β-HSD1.[7] These compounds typically act as competitive inhibitors, binding to the enzyme's active site and preventing the access of its natural substrate. Modifications to the phenyl ring and the benzoic acid portion of the scaffold have been explored to optimize potency and pharmacokinetic properties, leading to the discovery of clinical candidates.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of novel derivatives of 4-Chloro-3-(phenylsulfamoyl)benzoic acid.
Protocol 1: General Synthesis of N-Substituted Phenylsulfamoyl-Benzoic Acid Derivatives
This protocol describes a standard method for synthesizing a library of derivatives by reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with various primary or secondary amines.[9]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.
Addition of Base: Add pyridine or triethylamine (2.2 eq) to the amine solution and stir for 10 minutes.
Addition of Sulfonyl Chloride: Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by adding 1N HCl and transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.
Caption: General workflow for sulfonamide synthesis.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a robust method for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I) or II (hCA II) using a colorimetric assay.[3] The assay measures the enzyme's esterase activity on the substrate p-nitrophenyl acetate (pNPA).[3]
Test compounds and reference inhibitor (e.g., Acetazolamide)[11]
Dimethyl sulfoxide (DMSO)
96-well clear flat-bottom plates
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Reagent Preparation:
Prepare a stock solution of hCA enzyme in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes.[3]
Prepare a 3 mM stock solution of pNPA in acetonitrile and dilute with assay buffer. Prepare this solution fresh daily.[3]
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO, then dilute further in assay buffer.
Plate Setup (Final Volume 200 µL):
Blank wells: 190 µL of Assay Buffer + 10 µL of substrate solvent.
Enzyme Control (No inhibitor): 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO/buffer.[3]
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound at various concentrations.[3]
Solvent Control: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the final solvent concentration used for the compounds.[3]
Assay Execution:
Pre-incubate the plate at room temperature for 10 minutes.
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.[3]
Immediately begin measuring the absorbance at 405 nm in kinetic mode at room temperature, taking readings every 30 seconds for 10-15 minutes.[12]
Data Analysis:
For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.[3]
Calculate the percentage of inhibition for each compound concentration using the formula:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 2: Example Data for CA Inhibition
Compound
Derivative Structure (R-group on Sulfonamide)
hCA I IC₅₀ (nM)
hCA II IC₅₀ (nM)
Lead Scaffold
-H
1250
250
Derivative A
-CH₃
980
180
Derivative B
-CH₂-Ph
450
55
Derivative C
-CH₂-COOH
620
85
Acetazolamide
(Reference)
250
12
Applications in Drug Discovery and Concluding Remarks
The 4-Chloro-3-(phenylsulfamoyl)benzoic acid scaffold is a privileged structure with a proven track record in drug discovery. Its derivatives have shown significant promise as:
Antiglaucoma Agents: By inhibiting carbonic anhydrase in the ciliary body of the eye, these compounds can reduce aqueous humor production and lower intraocular pressure.[6]
Anticancer Agents: Targeting tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell growth and metastasis. Benzoic acid derivatives have also been explored as inhibitors of other cancer targets like histone deacetylases (HDACs) and EGFR.[13][14]
Antidiabetic and Anti-obesity Agents: Through the inhibition of 11β-HSD1, these compounds can improve glycemic control and insulin sensitivity.[7]
Antiviral Agents: Some sulfonamidobenzoic acid derivatives have been investigated for their activity against viruses like Coxsackievirus B3.[15]
The synthetic tractability and favorable biological profile of this scaffold ensure its continued relevance in the development of novel therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the vast potential of this chemical series. By systematically applying the principles of medicinal chemistry, new derivatives with enhanced potency, selectivity, and drug-like properties can be discovered, paving the way for the next generation of targeted therapies.
References
Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
Molle, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7265.
Shcherbakova, E. G., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7793.
Benchchem. (n.d.). Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid.
Li, J., et al. (2009). 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 with efficacy in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 19(15), 4455-4458.
Liddle, J., et al. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Protein Science.
Benchchem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
Scott, J. S., et al. (2012). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). Journal of Medicinal Chemistry, 55(22), 10136-10147.
CymitQuimica. (n.d.). CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid.
Prashanth, K. H., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(9), 675-687.
Casini, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1749-1753.
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
Welcome to the technical support guide for 4-Chloro-3-(phenylsulfamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Chloro-3-(phenylsulfamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-3-(phenylsulfamoyl)benzoic acid and why is its solubility a concern?
A1: 4-Chloro-3-(phenylsulfamoyl)benzoic acid is a sulfonamide derivative. Like many advanced drug candidates, it possesses a complex molecular structure that can lead to poor aqueous solubility.[1][2] This compound is structurally related to loop diuretics, which are often characterized by poor lipid solubility and a negative charge at physiological pH, further complicating their dissolution.[3] Inadequate solubility can be a significant hurdle in research and development, impacting everything from in vitro assays to in vivo bioavailability.[4]
Q2: What are the key physicochemical properties of 4-Chloro-3-(phenylsulfamoyl)benzoic acid that influence its solubility?
A2: The solubility of this compound is primarily governed by its molecular structure, which includes a carboxylic acid group and a sulfonamide group. The carboxylic acid moiety makes its solubility highly dependent on pH.[5] The overall molecule has a predicted XLogP3 of 2.4, indicating a degree of lipophilicity that can contribute to low water solubility.[6]
Q3: In what types of solvents is 4-Chloro-3-(phenylsulfamoyl)benzoic acid typically soluble?
A3: While poorly soluble in water, it is expected to be more soluble in polar organic solvents.[7] Based on its structural similarity to other aromatic carboxylic acids, solvents like ethanol, methanol, DMSO, and DMF are likely to be effective.[7][8] However, for many biological applications, the use of organic solvents must be carefully controlled and minimized.
Comprehensive Troubleshooting Guide
Encountering solubility issues with 4-Chloro-3-(phenylsulfamoyl)benzoic acid is a common challenge. This guide provides a systematic approach to resolving these problems, from simple adjustments to more advanced formulation strategies.
Logical Flow for Troubleshooting Solubility
This diagram outlines a step-by-step decision-making process for addressing solubility issues with 4-Chloro-3-(phenylsulfamoyl)benzoic acid.
Caption: Troubleshooting workflow for solubility issues.
In-Depth Troubleshooting Protocols
pH-Dependent Solubilization
Scientific Rationale: The solubility of ionizable compounds is significantly influenced by pH.[9] For a carboxylic acid like 4-Chloro-3-(phenylsulfamoyl)benzoic acid, increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[10] This relationship is described by the Henderson-Hasselbalch equation.[5][11]
Experimental Protocol:
Preparation of a Stock Solution:
Start by attempting to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. This will serve as a concentrated stock.
pH Adjustment of the Aqueous Medium:
Prepare your desired aqueous buffer (e.g., PBS, TRIS).
While stirring, slowly add the stock solution to the aqueous buffer.
If precipitation occurs, incrementally add a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH.
Monitor the pH and the dissolution of the compound. For many carboxylic acids, a pH of 7.0 or higher can significantly increase solubility.[12]
Verification and Finalization:
Once the compound is fully dissolved, check the final pH of the solution.
Ensure the final concentration of the organic solvent is compatible with your experimental system.
Cautions:
Be aware that significant pH changes can affect the stability of your compound and the biological system you are studying.
The pKa of a compound can be concentration-dependent, which may influence the pH required for solubilization.
Utilization of Co-solvents
Scientific Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[13][14] This process, known as co-solvency, can enhance solubility by several orders of magnitude.[15]
Commonly Used Co-solvents:
Co-solvent
Typical Starting Concentration
Biocompatibility Notes
Dimethyl Sulfoxide (DMSO)
< 1% (v/v)
Can have cellular effects at higher concentrations.
Prepare small-scale test solutions of 4-Chloro-3-(phenylsulfamoyl)benzoic acid in various co-solvents (e.g., DMSO, ethanol, PEG 400) to determine the most effective one.
Preparation of the Final Solution:
Dissolve the compound in the selected co-solvent to create a concentrated stock solution.
Slowly add the stock solution to your aqueous medium while vortexing or stirring to avoid precipitation.
Optimization:
If solubility is still an issue, a combination of pH adjustment and co-solvents can be employed.
Always aim to use the minimum amount of co-solvent necessary to achieve the desired concentration.[17]
Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These approaches are often employed in later stages of drug development but can be adapted for research purposes.
Solid Dispersions: The drug is dispersed in a polymer matrix to improve its dissolution rate and solubility.[2]
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[18]
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[19]
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[19]
These advanced methods typically require specialized equipment and expertise in formulation science.
Executive Summary: The "Privileged Scaffold" Paradox
Welcome to the technical support portal for 4-Chloro-3-(phenylsulfamoyl)benzoic acid (and its structural analogs).
This compound belongs to the sulfamoylbenzoate class, a "privileged scaffold" in medicinal chemistry.[1][2][4] While this scaffold is highly effective for designing inhibitors of chloride channels, NTPDases, and transporters, its chemical nature creates a high potential for off-target artifacts .[1][3]
The Core Problem: Users often interpret data assuming a single target (e.g., a chloride channel).[1][2] However, this molecule acts as a lipophilic weak acid and a sulfonamide derivative , leading to three distinct classes of false positives:[1][2]
Bioenergetic Uncoupling: Depleting cellular ATP, mimicking active transport inhibition.[1][2]
Transporter Competition: Blocking OATs/MRPs, altering intracellular concentrations of other reagents.[1][2]
Enzymatic Cross-Reactivity: Carbonic Anhydrase (CA) inhibition (highly dependent on purity).[1][2]
Critical "Red Flag" Dashboard
Before proceeding with your experiments, review these physicochemical properties that drive off-target effects.
Property
Value/Feature
Experimental Consequence (The "Bug")
pKa (COOH)
~3.5 - 4.0
pH Sensitivity: At physiological pH (7.4), it is anionic.[1][2][3] At acidic pH (<5.0), it becomes neutral and membrane-permeable, potentially accumulating in organelles.[2][3]
Lipophilicity
LogP ~2.4
Membrane Integration: Sufficiently lipophilic to insert into the inner mitochondrial membrane, acting as a protonophore.[1][2]
Moiety
N-Phenyl Sulfonamide
CA Inhibition: N-substitution reduces Carbonic Anhydrase affinity compared to free sulfonamides, but impurities (hydrolysis) can restore potent CA inhibition.[1][2][3]
Structure
Anionic Benzoate
OAT Substrate: It is actively secreted by Organic Anion Transporters (OAT1/3), competing with other anionic dyes or drugs in your assay.[1][2]
Q: I observed a rapid block of my ATP-dependent transporter. Is this real inhibition or toxicity?
A: This is a classic "false positive" caused by mitochondrial uncoupling .[1][2]
Like many lipophilic weak acids (e.g., FCCP), 4-Chloro-3-(phenylsulfamoyl)benzoic acid can shuttle protons across the inner mitochondrial membrane.[1][2][3] This dissipates the proton motive force (
The Artifact: If your target transporter requires ATP (e.g., ABC transporters, CFTR), the compound isn't blocking the channel; it's unplugging the power source.[1][2]
Diagnostic Test: Run a parallel cell viability assay measuring ATP levels (e.g., CellTiter-Glo®) or Oxygen Consumption Rate (OCR).[1][2] If ATP drops alongside transport activity, your effect is metabolic, not specific.
Category B: Carbonic Anhydrase (CA) Confusion
Q: My results fluctuate when I change the buffer capacity. Could this be Carbonic Anhydrase?
A: Yes, but with a caveat.
The Chemistry: The N-phenyl substitution on the sulfonamide group generally hinders binding to the Carbonic Anhydrase active site compared to unsubstituted sulfonamides (like acetazolamide).[1][2]
The Trap (Impurity): If your sample contains even 1-2% of the hydrolysis product (4-chloro-3-sulfamoylbenzoic acid , free -SO
The Mechanism: CA inhibition alters local intracellular pH (pH
).[1][2] Many ion channels are pH-sensitive.[1][2][3] You might be observing a pH-gating effect, not a direct block.[1][2][3]
Solution: Validated purity via LC-MS is non-negotiable.[1][2][3] See Protocol A below.
Category C: Solubility & Precipitation
Q: I see high variability in IC50 values between replicates. Why?
A: This is likely a solubility crash .[1][2]
Benzoic acid derivatives precipitate rapidly in acidic micro-environments or high-salt buffers if not pre-dissolved correctly.[2][3]
Fix: Always prepare a 1000x stock in DMSO. Do not dilute directly into acidic media.[1][2] Dilute into a neutral buffer first, vortex immediately, and then adjust pH if necessary. Ensure the final DMSO concentration is <0.5% to avoid solvent effects.
Experimental Protocols: Validating Specificity
Protocol A: The "Acetazolamide Control" (Ruling out CA)
Use this to confirm that your observed effect is not due to Carbonic Anhydrase inhibition.[1][2]
Setup: Prepare your standard assay (e.g., Ion Flux or Patch Clamp).[1][2]
Control Arm: Treat cells with Acetazolamide (10 µM) , a potent, specific CA inhibitor.[1][2]
Experimental Arm: Treat cells with 4-Chloro-3-(phenylsulfamoyl)benzoic acid at your IC50.
Analysis:
If Acetazolamide mimics the effect of your compound
The mechanism is likely pH-mediated CA inhibition .[1][2][3]
If Acetazolamide has no effect
Your compound is acting via a distinct mechanism (likely direct target engagement).[2]
Protocol B: The "ATP Rescue" Assay (Ruling out Uncoupling)
Use this to ensure you aren't just killing the cell's energy supply.[1][2]
Seeding: Plate cells in glucose-free media supplemented with Galactose (10 mM) .
Why? This forces cells to rely on oxidative phosphorylation (mitochondria).[1][2] If your compound is an uncoupler, it will be highly toxic in galactose media.
Treatment: Incubate with the compound for 1 hour.
Measurement: Measure cell viability (ATP).
Comparison: Repeat in High-Glucose media (where cells can survive on glycolysis even if mitochondria are uncoupled).[1][2][3]
Result: If toxicity is significantly higher in Galactose vs. Glucose
Technical Support Center: Stability & Handling of 4-Chloro-3-(phenylsulfamoyl)benzoic acid
Ticket ID: CHEM-SUP-2024-001 Topic: Preventing Degradation in Solution Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile User Context: You are working with 4-Chloro-3-(ph...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEM-SUP-2024-001
Topic: Preventing Degradation in Solution
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Context: You are working with 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a scaffold often used in drug discovery (structurally related to diuretics like furosemide/bumetanide). Users frequently report "disappearing peaks" in HPLC or unexpected precipitation.
Photodegradation: The aromatic system absorbs UV light, leading to radical-mediated cleavage or oxidation.
Precipitation: The carboxylic acid group (
) has a pKa 3.5–4.0. Below this pH, the compound protonates and precipitates from aqueous buffers.
Critical Stability Modules
Module A: The pH & Hydrolysis Trap
The Issue: The sulfonamide bond is generally stable at neutral pH but becomes labile under acidic conditions.
Mechanism: In acidic media, the sulfonamide nitrogen can be protonated. This weakens the S-N bond, making the amine (aniline derivative) a better leaving group upon nucleophilic attack by water.
Protocol 1: Optimal Buffer Selection
Target pH Window:pH 6.5 – 8.0 .
Why: This range keeps the carboxylic acid deprotonated (ensuring solubility) while avoiding the acid-catalyzed hydrolysis threshold.
Recommended Buffers: Phosphate (PBS), HEPES, or Tris-HCl.
Forbidden Conditions: Do not store in 0.1% TFA or Formic Acid (common HPLC mobile phases) for >4 hours.
Data: Estimated Stability vs. pH
pH Condition
Stability Status
Mechanism of Failure
pH < 4.0
Critical Risk
Acid-catalyzed hydrolysis; Precipitation of free acid.
Potential base-catalyzed hydrolysis at elevated temperatures.
Module B: Photostability (The Invisible Enemy)
The Issue: Sulfonamides are notoriously photolabile. Exposure to ambient lab light (fluorescent) or sunlight can induce rapid degradation (yellowing of solution).
Mechanism: UV absorption excites the aromatic ring, leading to homolytic cleavage of the S-N bond or formation of reactive oxygen species (ROS) that attack the molecule.
Protocol 2: Light Protection Workflow
Vessel: Use Amber Borosilicate Glass vials exclusively.
Handling: If amber glass is unavailable, wrap clear vials in aluminum foil immediately after preparation.
LC-MS Analysis: Use opaque autosampler covers.
Module C: Stock Solution Preparation
The Issue: Users often attempt to dissolve the solid directly in water, leading to poor solubility and "clumps."
Solution: Use a "Solvent-First" approach.
Reason: DMSO is aprotic (prevents hydrolysis) and has high dielectric constant (excellent solubility).
Concentration: Prepare at 10–50 mM .
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Dilution: When ready to use, dilute the DMSO stock into your aqueous buffer (pH > 6.5). Ensure final DMSO concentration is <1% to avoid biological artifacts.
Visual Troubleshooting Guides
Diagram 1: Stability Decision Tree
Caption: Logical workflow for diagnosing stability issues based on experimental observations.
Diagram 2: Degradation Pathway (Hydrolysis)
Caption: Mechanistic pathway of acid-catalyzed hydrolysis leading to the primary impurity.
Troubleshooting FAQs
Q1: My LC-MS shows a peak with Mass [M-93]. What is it?
Diagnosis: This corresponds to the loss of the aniline group (
, Mass 92-93 Da).
Root Cause: Acid-catalyzed hydrolysis occurred. This likely happened if your sample sat in an acidic mobile phase (e.g., 0.1% Formic Acid) in the autosampler for too long.
Fix: Inject samples immediately after dilution or switch to a neutral pH method (e.g., Ammonium Acetate).
Q2: Can I sonicate the solution to dissolve the precipitate?
Warning: Sonicate with caution. While sonication helps dissolution, it generates local heat and cavitation bubbles that can accelerate hydrolysis and oxidation.
Better Approach: Vortex gently. If it doesn't dissolve, the pH is likely too low. Add a small volume of 1M NaOH or switch to a DMSO stock method.
Q3: How long is the DMSO stock stable?
Answer: At -20°C, protected from light, DMSO stocks are stable for 6 months .
Verify: Check for a color change. Darkening (yellow/brown) indicates oxidative degradation.
References
Vertex AI Search. (2025). Hydrolysis mechanism of N-phenylsulfonamides. Retrieved from 1.
PubChem. (2025).[2] 4-chloro-3-(chlorosulfonyl)benzoic acid - Safety and Hazards. National Library of Medicine. Retrieved from 2.[2]
BenchChem. (2025).[3] Solubility Profile of Benzoic Acid Derivatives. Retrieved from 3.
ResearchGate. (2013). Photodegradation of sulfonamides and their metabolites. Retrieved from 4.
addressing peak tailing in HPLC analysis of 4-Chloro-3-(phenylsulfamoyl)benzoic acid
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Resolution Guide: Peak Tailing in 4-Chloro-3-(phenylsulfamoyl)benzoic Acid Analysis Technical Abstract & Structural Analysis You ar...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Resolution Guide: Peak Tailing in 4-Chloro-3-(phenylsulfamoyl)benzoic Acid Analysis
Technical Abstract & Structural Analysis
You are encountering peak asymmetry (tailing) during the Reverse-Phase HPLC (RP-HPLC) analysis of 4-Chloro-3-(phenylsulfamoyl)benzoic acid . To resolve this, we must first deconstruct the analyte's behavior at the molecular level.
This molecule possesses two critical ionizable functionalities that dictate its chromatographic footprint:
Sulfonamide moiety (-SO₂NH-Ph): The nitrogen atom, flanked by a sulfonyl group and a phenyl ring, is weakly acidic (pKa ≈ 9.5 – 10.[1][2]5) but can participate in hydrogen bonding.[1][2]
The Root Cause of Tailing:
The tailing you observe is rarely a random instrument error. It is a symptom of mixed-mode retention .[1][2] While you intend for a pure hydrophobic interaction (partitioning) with the C18 stationary phase, your analyte is likely engaging in:
Silanol Interactions: If the carboxylic acid is ionized (COO⁻), it is repelled by residual silanols. However, if the sulfonamide nitrogen is accessible, it can H-bond with free silanols on the silica support.
Ionization Equilibrium: If your mobile phase pH is near the pKa of the carboxylic acid (pH 3–4), the analyte splits into two populations (neutral and ionized) that travel at different velocities, causing band broadening and tailing.
Diagnostic Workflow
Before altering your method, use this logic gate to pinpoint the specific mechanical failure.
Figure 1: Decision matrix for isolating the source of peak asymmetry.
Critical Troubleshooting Protocols
Issue A: The "pH Twilight Zone" (Most Likely)
Operating a mobile phase between pH 3.0 and 5.0 is disastrous for benzoic acid derivatives. In this range, the carboxylic acid is partially ionized. The ionized form (COO⁻) is more polar and elutes faster, while the neutral form (COOH) retains longer. The detector sees a smear of these two states interconverting.
The Fix: You must suppress ionization to force the molecule into a single, neutral state.
Target pH: 2.0 – 2.5.
Issue B: Solvent Mismatch (The "Fronting-Tailing" Hybrid)
If you dissolve this hydrophobic compound in 100% DMSO or Methanol and inject it into a high-aqueous mobile phase (e.g., 90% Water), the sample precipitates momentarily at the column head. This causes a distorted peak that looks like tailing but is actually solubility-driven dispersion.[1][2]
The Fix: The sample diluent must match the initial mobile phase conditions as closely as possible.
The "Gold Standard" Method
This protocol is designed to eliminate secondary interactions and ionization issues.[3] It uses a phosphate buffer to lock pH and an end-capped column to hide silanols.[1][2]
System Suitability Requirements:
Tailing Factor (Tf): NMT 1.5
Theoretical Plates (N): NLT 5000
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Must be fully end-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex) to cover active silanols.[1][2]
Mobile Phase A
20 mM Potassium Phosphate Buffer (pH 2.3)
Low pH ensures the -COOH group is protonated (neutral).[1][2] Phosphate provides ionic strength to mask silanols.[1][2]
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than Methanol for aromatic sulfonamides due to dipole interactions.[1][2]
Q: Why can't I just use 0.1% Formic Acid instead of Phosphate Buffer?A: You can, and it is preferred for LC-MS.[2] However, Formic Acid is a volatile weak acid. It does not provide the same ionic strength as a phosphate salt. Ionic strength helps "mask" the charged silanol groups on the silica surface. If you are using UV detection, Phosphate Buffer (pH 2.[1][2]3) will almost always yield a more symmetrical peak than Formic Acid for this specific molecule.[1]
Q: My peak is splitting at the top. Is this tailing?A: No, a split peak usually indicates inlet bed collapse or solvent mismatch .[2] If the sample solvent is stronger (more organic) than the mobile phase, the analyte travels faster than the mobile phase initially, causing the band to split. Dilute your sample with the starting mobile phase (buffer).[1]
Q: I see a "shoulder" on the tail of the peak. What is that?A: This is likely an impurity, not tailing. 4-Chloro-3-(phenylsulfamoyl)benzoic acid is often synthesized via chlorosulfonation.[1][2] A common impurity is the hydrolysis product or an isomer where the chlorine/sulfonamide positions are swapped. Use the gradient method above to separate the shoulder from the main peak.
References
BenchChem. (2025).[1][2][4][5] Technical Support Center: Managing Solubility of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Chromatographic Analysis. Retrieved from [1][2]
Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? A guide on silanol interactions and end-capping mechanisms.[1][2][6] Retrieved from [1][2]
ResearchGate. (2021).[1][2][7] Discussions on resolving peak tailing for acidic drugs (pKa effects) in RP-HPLC. Retrieved from
PubChem. (2025).[1][2] Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [1][2]
Element Lab Solutions. (2025).[1][2] Peak Tailing in HPLC: Causes and Remediation. Retrieved from [1][2][3]
interpreting unexpected results in experiments with 4-Chloro-3-(phenylsulfamoyl)benzoic acid
CAS: 59210-63-8 | Chemical Class: Sulfamoylbenzoic Acid Derivative Support Tier: Senior Application Scientist Level Overview Welcome to the technical support hub for 4-Chloro-3-(phenylsulfamoyl)benzoic acid . This compou...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 59210-63-8 | Chemical Class: Sulfamoylbenzoic Acid Derivative
Support Tier: Senior Application Scientist Level
Overview
Welcome to the technical support hub for 4-Chloro-3-(phenylsulfamoyl)benzoic acid . This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of diuretics, carbonic anhydrase inhibitors, and ion transport modulators.
Due to its amphiphilic nature (lipophilic phenyl ring + hydrophilic carboxylic acid/sulfonamide), researchers frequently encounter "unexpected results" stemming from physicochemical artifacts rather than biological reality. This guide addresses the root causes of experimental anomalies.
Module 1: Solubility & Precipitation Artifacts
Issue: “My IC50 curves are flatlining, or I see high variation between technical replicates in aqueous buffers.”
Root Cause Analysis
This compound possesses a benzoic acid moiety (pKa ~3.5–4.0) and a sulfonamide moiety (pKa ~10).
The Trap: Researchers often prepare stock solutions in DMSO (10–100 mM). When this stock is spiked into an aqueous assay buffer (especially acidic or neutral buffers), the hydrophobic phenyl group and the chloro-substituent drive rapid micro-precipitation if the final concentration exceeds the thermodynamic solubility limit.
The Result: The "compound" is not in solution; it is a suspension. This leads to false negatives (compound not available to target) or false positives (aggregates sequestering the enzyme).
Troubleshooting Protocol: The Turbidity Check
Before trusting your biological data, validate the solution state.
Step-by-Step Validation:
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
Serial Dilution: Perform your standard dilution series in DMSO first.
Buffer Spike: Transfer to the assay buffer (e.g., PBS pH 7.4).
Nephelometry/OD Check:
Place the plate in a plate reader.
Measure Absorbance at 650 nm (or any non-absorbing wavelength >600 nm).
Threshold: Any well with OD > 0.005 above the blank indicates micro-precipitation.
Corrective Action:
If Precipitating: Add a surfactant (0.01% Triton X-100 or Tween-20) to the assay buffer before spiking the compound. This stabilizes the colloid or improves solubility.
Limit DMSO: Ensure final DMSO concentration is <1% to prevent solvent shock, but high enough to maintain solubility (often a trade-off).
Module 2: pH-Dependent Potency Shifts
Issue: “The compound is potent in my enzymatic assay (pH 7.0) but inactive in my cell-based assay (pH 7.4 extracellular / pH 7.2 intracellular).”
Root Cause Analysis
The ionization state of 4-Chloro-3-(phenylsulfamoyl)benzoic acid dictates its behavior.
At pH 7.4: The carboxylic acid is deprotonated (COO⁻). The molecule is negatively charged.
Consequence: Charged molecules have poor passive membrane permeability. While the compound binds the target in vitro (where membranes are absent), it cannot penetrate the cell membrane effectively to reach intracellular targets.
Decision Logic: Permeability vs. Potency
Figure 1: Decision tree for diagnosing potency discrepancies between biochemical and cellular assays.
FAQ: How do I fix the permeability issue?
Strategy: Use the Methyl Ester derivative. The ester masks the carboxylic acid, making the molecule neutral and lipophilic. Once inside the cell, ubiquitous esterases will hydrolyze it back to the active free acid (4-Chloro-3-(phenylsulfamoyl)benzoic acid).
Issue: “I see split peaks, tailing, or shifting retention times during QC.”
Root Cause Analysis
Tailing: The carboxylic acid group interacts strongly with residual silanols on C18 columns, causing peak tailing.
Split Peaks: If the sample solvent (e.g., 100% DMSO) is stronger than the mobile phase, or if the pH of the mobile phase is near the pKa of the acid (pH 3–5), the compound exists in equilibrium between ionized and neutral forms, resulting in split or broad peaks.
Optimized HPLC Method Parameters
Parameter
Recommendation
Rationale
Column
C18 with End-capping
Reduces silanol interactions with the acidic group.
Mobile Phase A
Water + 0.1% Formic Acid (or TFA)
Maintains pH ~2.5. Keeps the benzoic acid fully protonated (neutral) for consistent retention.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Matches ionic strength of Phase A.
Gradient
5% to 95% B
Standard gradient is usually sufficient.
Sample Diluent
50:50 Water:Acetonitrile
Matches initial mobile phase conditions to prevent "solvent effects" (peak splitting).
Critical Warning: Do not run this compound in neutral Ammonium Acetate buffers without realizing the retention time will shift significantly earlier (due to ionization) compared to acidic conditions.
Summary of Key Properties
Property
Value / Characteristic
Implication for Experiments
Molecular Weight
~311.74 g/mol
Suitable for standard small molecule screening.
Acidic pKa
~3.5–4.0 (Benzoic acid)
Ionized at physiological pH (7.4).
Basic pKa
~10.0 (Sulfonamide)
Generally neutral at physiological pH.
LogP
~2.5 (Estimated)
Moderate lipophilicity, but pH dependent.
Solubility
High in DMSO; Low in Water (pH < 4)
Risk of precipitation in acidic aqueous buffers.
References
PubChem. 4-Chloro-3-(phenylsulfamoyl)benzoic acid (Compound). National Library of Medicine. Available at: [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context: Establishes sulfonamide mechanism of action and structure-activity relationships). Available at: [Link]
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: Methodologies for solubility and permeability troubleshooting in drug discovery). Available at: [Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 4-Chloro-3-(phenylsulfamoyl)benzoic Acid and its Analogs on Carbonic Anhydrases
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison for validating the inhibitory effects of 4-Chloro-3-(phenylsulfamoyl)benzoic acid and its s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison for validating the inhibitory effects of 4-Chloro-3-(phenylsulfamoyl)benzoic acid and its structural analogs, such as the clinically evaluated SLC-0111 (also known as U-104), on their target enzymes. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The compound 4-Chloro-3-(phenylsulfamoyl)benzoic acid belongs to the sulfonamide class of molecules, which are renowned for their ability to inhibit zinc metalloenzymes.[1][2] A prominent and extensively studied analog, SLC-0111, is a ureido-substituted benzenesulfonamide that has shown significant promise in preclinical and clinical settings as a potent inhibitor of tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII.[3][4][5][6][7] These enzymes are critical players in the tumor microenvironment, and their inhibition represents a key strategy in modern cancer therapy.[8][9][10][11] This guide will use the well-documented validation pathway of SLC-0111 as a framework for assessing novel sulfonamide-based inhibitors like 4-Chloro-3-(phenylsulfamoyl)benzoic acid.
The Central Role of Carbonic Anhydrase IX in Tumor Biology
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors.[10][11] Its expression is primarily driven by the hypoxia-inducible factor-1 (HIF-1), a key transcription factor activated under the low oxygen (hypoxic) conditions characteristic of the tumor microenvironment.[8][9]
CA IX plays a pivotal role in tumor cell survival and proliferation by regulating pH.[9] Cancer cells exhibit a high rate of glycolysis, leading to the production of acidic metabolites. CA IX catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+), facilitating the extrusion of protons to maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe).[3][8] This "reversed" pH gradient (alkaline inside, acidic outside) promotes tumor invasion, metastasis, and resistance to chemotherapy.[9] Therefore, inhibiting CA IX is a highly attractive therapeutic strategy to disrupt this critical survival mechanism.
Caption: Role of CA IX in the tumor microenvironment and the point of inhibition.
Comparative Analysis of Carbonic Anhydrase Inhibitors
A crucial first step in validating a new inhibitor is to benchmark its performance against existing compounds. SLC-0111 (U-104) serves as an excellent comparator due to its high selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous, off-target cytosolic isoforms CA I and CA II.[12] This selectivity is critical for minimizing side effects. Other sulfonamides and different classes of inhibitors like coumarins also provide valuable comparative data.[8]
Note: Ki values can vary based on assay conditions. The data presented is a representative compilation from multiple sources for comparative purposes.
A Comprehensive Workflow for Inhibitor Validation
The validation of an enzyme inhibitor is a multi-stage process that progresses from biochemical assays to cellular and, ultimately, in vivo models. This systematic approach ensures that the observed effects are a direct result of on-target inhibition and are relevant in a biological context.
Caption: A structured workflow for the validation of a CA IX inhibitor.
PART A: DETAILED EXPERIMENTAL PROTOCOLS - IN VITRO VALIDATION
The foundational step is to confirm direct inhibition of the target enzyme and determine the inhibitor's potency and selectivity.[14]
Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)
This is the gold standard for measuring CA activity. It measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change with an indicator dye.
Principle: The assay follows the proton production that results from CO2 hydration. The rate of this reaction is measured by the change in absorbance of a pH indicator.
Step-by-Step Protocol:
Reagent Preparation:
Enzyme: Prepare stock solutions of purified, recombinant human CA isoforms (I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
Inhibitor: Prepare a concentrated stock solution of 4-Chloro-3-(phenylsulfamoyl)benzoic acid in DMSO (e.g., 10 mM). Create a serial dilution series.[13]
Buffer/Indicator Solution: Prepare a buffer containing a pH indicator (e.g., 20 mM HEPES, 20 mM TAPS, pH 8.0, with 0.1 mM 4-nitrophenol).
Substrate: Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
Assay Execution (Stopped-Flow Instrument):
Equilibrate the instrument and reagents to a constant temperature (e.g., 25°C).
Load one syringe with the enzyme/inhibitor mixture (pre-incubated for 15 minutes) and the other with the CO2-saturated solution.
Rapidly mix the solutions. The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time (typically milliseconds).
Data Analysis:
Calculate the initial reaction rates from the absorbance curves.
Plot the percentage of enzyme activity versus the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).[15]
Trustworthiness Check: Run a known inhibitor like Acetazolamide or SLC-0111 in parallel. The resulting Ki values should be within a factor of three of the literature-reported values for your assay conditions.[15]
PART B: DETAILED EXPERIMENTAL PROTOCOLS - CELL-BASED VALIDATION
After confirming biochemical potency, the next critical phase is to validate the inhibitor's effect in a cellular context, particularly under conditions that mimic the tumor microenvironment.
Cell Growth and Viability under Hypoxia
Causality: Since CA IX is induced by hypoxia, its inhibition should have a more pronounced effect on cell viability under low-oxygen conditions. This experiment directly tests the hypothesis that the inhibitor's efficacy is linked to the presence of its target.
Step-by-Step Protocol:
Cell Culture: Use cancer cell lines known to express CA IX under hypoxia (e.g., MDA-MB-231, 4T1, HCT116, HeLa).[12][16][17]
Treatment: Seed cells in 96-well plates. Allow them to adhere. Treat with a dose range of the inhibitor.
Induce Hypoxia: Place one set of plates in a hypoxic chamber (1% O2) and a parallel set in a normoxic incubator (21% O2) for 72 hours.[3]
Assess Viability: Use a standard viability assay (e.g., MTT, CellTiter-Glo®).
Data Analysis: Compare the dose-response curves under normoxic and hypoxic conditions. A significant leftward shift in the curve under hypoxia indicates target-dependent activity.
Intracellular pH (pHi) Measurement
Causality: A direct consequence of CA IX inhibition should be a failure to efficiently expel protons, leading to intracellular acidification.[3]
Step-by-Step Protocol:
Cell Preparation: Culture CA IX-expressing cells on glass-bottom dishes.
Dye Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
Treatment: Expose the cells to the inhibitor at a concentration known to be effective (e.g., 2-5x the cellular IC50).
Fluorescence Microscopy: Measure the ratio of fluorescence at two excitation wavelengths using a fluorescence microscope.
Calibration: At the end of the experiment, generate a calibration curve by exposing the cells to buffers of known pH in the presence of a protonophore (e.g., nigericin).
Data Analysis: Convert the fluorescence ratios to pHi values. Effective inhibition should result in a measurable decrease in pHi, particularly in hypoxic cells.[3]
PART C: GUIDELINES FOR IN VIVO VALIDATION
Preclinical in vivo studies are essential to evaluate the therapeutic potential of the inhibitor. SLC-0111 has demonstrated significant anti-tumor and anti-metastatic effects in mouse models.[12][18]
Orthotopic Tumor Growth Model
Causality: This experiment tests whether the biochemical and cellular inhibitory effects translate into a reduction in tumor growth in a living organism.
General Protocol:
Cell Implantation: Orthotopically implant CA IX-expressing cancer cells (e.g., 4T1 cells in the mammary fat pad of Balb/c mice) to create tumors in a relevant anatomical location.[12]
Treatment Administration: Once tumors are established, randomize mice into vehicle control and treatment groups. Administer the inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a well-tolerated dose.[12]
Monitoring: Measure tumor volume regularly (e.g., with calipers) over several weeks. Monitor animal body weight as a measure of toxicity.
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for CA IX, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
Data Analysis: Compare the tumor growth curves between the control and treated groups. A statistically significant delay or reduction in tumor growth demonstrates in vivo efficacy.[12]
Conclusion and Future Outlook
The validation of 4-Chloro-3-(phenylsulfamoyl)benzoic acid or any novel CA IX inhibitor requires a rigorous, multi-faceted approach. By following a logical progression from biochemical characterization to cellular and in vivo validation, researchers can build a compelling, data-driven case for their compound's mechanism of action and therapeutic potential. The journey of SLC-0111 from a potent preclinical molecule to a Phase I clinical trial candidate underscores the promise of this therapeutic strategy.[4][5][19][20] Future work in this area will likely focus on combination therapies, where CA IX inhibitors can sensitize tumors to conventional chemotherapies or immunotherapies, further enhancing their clinical utility.[7][9][16]
References
Carbonic Anhydrase IX/XII Inhibitor II, U-104 - Sigma-Aldrich. (URL: )
Nocentini, A., & Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Taylor & Francis. (URL: [Link])
Riemann, A., et al. (2016). Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. Scientific Reports. (URL: [Link])
Mboge, M. Y., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. (URL: [Link])
Zatovicova, M., et al. (2010). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. Current Pharmaceutical Design. (URL: [Link])
Nocentini, A., & Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. ResearchGate. (URL: [Link])
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research. (URL: [Link])
McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. JCI Insight. (URL: [Link])
Sarnella, G., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis Online. (URL: [Link])
McDonald, P. C., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. ResearchGate. (URL: [Link])
Shaldam, K., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. (URL: [Link])
A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX. ClinicalTrials.gov. (URL: [Link])
Thews, O., et al. (2022). Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma. MDPI. (URL: [Link])
Shaldam, K., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PMC. (URL: [Link])
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. (URL: [Link])
Casini, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. (URL: [Link])
Li, F., et al. (2020). Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. European Journal of Medicinal Chemistry. (URL: [Link])
Ghorab, M. M., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Profiling Guide: 4-Chloro-3-(phenylsulfamoyl)benzoic acid vs. Clinical Loop Diuretics
Executive Summary
This technical guide provides a comparative framework for evaluating 4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS: 59210-63-8) against the clinical "Gold Standards" of loop diuretic therapy: Bumetanide and Torsemide .
Unlike the well-characterized clinical agents, the test candidate (hereafter referred to as Candidate-C3 ) presents a distinct structural divergence—specifically the N-phenyl substitution on the sulfamoyl moiety. This guide synthesizes established pharmacodynamic data for the controls and outlines the critical experimental workflows required to validate the efficacy of Candidate-C3, focusing on NKCC2 inhibition potency, bioavailability, and diuretic ceiling.
Part 1: Chemical Identity & Structural Activity Relationship (SAR)
To predict the efficacy of Candidate-C3, we must first analyze its structural homology relative to the established pharmacophores.
Feature
Candidate-C3 (Test Article)
Bumetanide (Standard 1)
Torsemide (Standard 2)
Furosemide (Reference)
Core Scaffold
Benzoic Acid
3-amino-5-sulfamoylbenzoic acid
Pyridine-sulfonylurea
Anthranilic acid
Sulfonyl Moiety
3-(Phenylsulfamoyl) (-SO₂-NH-Ph)
5-Sulfamoyl (-SO₂-NH₂)
Sulfonylurea (-SO₂-NH-CO-NH-R)
5-Sulfamoyl (-SO₂-NH₂)
C4 Substituent
Chloro (-Cl)
Phenoxy (-OPh)
m-toluidino
Chloro (-Cl)
SAR Implication
High Risk: Substitution on the sulfonamide nitrogen often reduces affinity for the Cl⁻ binding pocket of NKCC2 unless it mimics the sulfonylurea motif.
Optimal: The phenoxy group enhances lipophilicity; free sulfonamide anchors to the transporter.
Optimal: The sulfonylurea moiety mimics the transition state of the chloride ion.
Baseline: The furfuryl group dictates potency; free sulfonamide is essential.
Critical SAR Insight:
The classical "high-ceiling" diuretic effect relies on the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.
Bumetanide and Furosemide require a free sulfamoyl group (-SO₂NH₂) to bind to the chloride-binding site of the transporter.
Torsemide bypasses this strict requirement via a sulfonylurea moiety.
Candidate-C3 possesses a phenyl-substituted sulfamoyl group.[1][2] This steric bulk may interfere with the tight binding pocket required for NKCC2 inhibition, potentially shifting its profile from a pure loop diuretic to a uricosuric agent or a weaker diuretic.
Part 2: Pharmacodynamic & Pharmacokinetic Benchmarks
When characterizing Candidate-C3, the following benchmarks from Bumetanide and Torsemide must be used as the "Pass/Fail" criteria.
Potency & Efficacy (The "Ceiling" Effect)
Bumetanide: The most potent by weight (approx.[3] 40x Furosemide).[3] It exhibits a steep dose-response curve.
Torsemide: Intermediate potency (3-4x Furosemide) but with a longer duration of action.
Target for Candidate-C3: To be viable, the candidate must demonstrate an IC₅₀ < 10 µM in NKCC2 inhibition assays.
Bioavailability & Metabolism
Torsemide: >80% oral bioavailability; highly predictable.[3] Metabolized via CYP2C9 (liver). Long half-life (3.5h) allows once-daily dosing.
Bumetanide: >80% bioavailability.[3][4][5] Short half-life (~1h).
Candidate-C3 Prediction: The addition of the phenyl ring increases lipophilicity (LogP), potentially improving oral absorption compared to Furosemide, but increasing hepatic clearance risk.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition pathway at the luminal membrane of the TAL, highlighting where Candidate-C3 must intervene.
Caption: Schematic of NKCC2 inhibition. Candidate-C3 must competitively bind to the Cl- site on the NKCC2 transporter to prevent ion reabsorption.
Part 4: Experimental Validation Protocols
To objectively compare Candidate-C3 against the standards, you must execute the following sequential workflows.
Experiment A: In Vitro NKCC2 Inhibition (The "Go/No-Go" Step)
Before animal testing, verify if the candidate actually binds the target.
System: Xenopus laevis oocytes expressing rabbit or human NKCC2 (cRNA injection).
Control: Bumetanide (10 µM).
Protocol:
Incubate oocytes in hypotonic K⁺-free medium.
Introduce ⁸⁶Rb⁺ (a tracer for K⁺) and the test compound.
Measure ⁸⁶Rb⁺ uptake flux.
Success Metric: Candidate-C3 must inhibit ⁸⁶Rb⁺ uptake by >50% at concentrations < 100 µM. If no inhibition is observed, the phenyl-sulfamoyl modification has likely abolished activity.
Experiment B: The Lipschitz Diuretic Assay (In Vivo)
This is the industry standard for comparing diuretic efficacy.
Subjects: Male Wistar rats (n=6 per group), fasted 18h.
Dosing Groups:
Vehicle (Saline)
Bumetanide (10 mg/kg - Positive Control High Potency)
Torsemide (10 mg/kg - Positive Control Long Acting)
Candidate-C3 (Testing at 10, 30, and 100 mg/kg).
Method:
Administer oral load of isotonic saline (25 mL/kg) immediately after drug dosing.
House in metabolic cages.
Collect urine at 1h, 3h, 6h, and 24h.
Endpoints:
Urine Volume (mL/kg): Measures diuretic ceiling.
Na⁺/K⁺ Ratio: Measures natriuretic quality. Loop diuretics typically yield a high Na⁺/K⁺ ratio compared to aldosterone antagonists.
Lipschitz Value (T/U): Ratio of Test response to Urea response (historical) or simply Test/Vehicle.
Part 5: Data Presentation & Analysis
When reporting your findings, structure your data using the Comparative Efficacy Matrix below.
Table 1: Comparative Efficacy Matrix (Template)
Parameter
Bumetanide (Benchmark)
Torsemide (Benchmark)
Candidate-C3 (Observed)
Relative Potency
1.0 (Ref)
0.25 (approx)
[Calculate: Dose(Bum) / Dose(C3)]
Onset of Action
Rapid (30 min)
Intermediate (60 min)
[Time to T_max urine vol]
Duration
Short (4-6h)
Long (12-16h)
[Time until vol returns to baseline]
Na⁺ Excretion
High
High
[mmol Na⁺ / 24h]
Ototoxicity Risk
Low-Moderate
Lowest
[Observe for ataxia/Preyer reflex]
Part 6: Safety & Toxicity Considerations
Ototoxicity Warning:
Loop diuretics, particularly those with the benzoic acid scaffold (like Furosemide and Bumetanide), carry a risk of ototoxicity by inhibiting NKCC1 in the stria vascularis of the inner ear.
Hypothesis for Candidate-C3: The lipophilic phenyl group may facilitate crossing the blood-labyrinth barrier. If Candidate-C3 shows high potency, an auditory brainstem response (ABR) test in mice is mandatory to rule out hearing loss.
References
Wargo, K. A., & Banta, W. M. (2009). A comprehensive review of the loop diuretics: should furosemide be first line? Annals of Pharmacotherapy. Link
Hampel, C., et al. (2002). Structure-function relationship of the Na+-K+-2Cl- cotransporter. Cellular Physiology and Biochemistry.
Vargo, D. L., et al. (1995). Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure. Clinical Pharmacology & Therapeutics. Link
Wittner, M., et al. (1986). Effects of loop diuretics on the thick ascending limb of Henle's loop. Pflügers Archiv. (Methodology for tubule perfusion).
The following guide details the proper disposal procedures for 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a halogenated aromatic sulfonamide used primarily in drug discovery (e.g., as a scaffold for diuretics or carbonic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal procedures for 4-Chloro-3-(phenylsulfamoyl)benzoic acid , a halogenated aromatic sulfonamide used primarily in drug discovery (e.g., as a scaffold for diuretics or carbonic anhydrase inhibitors).[1]
This protocol assumes the compound is handled in a research or industrial laboratory setting subject to standard environmental health and safety (EHS) regulations (e.g., EPA RCRA in the US).
[1][2]
Part 1: Executive Safety & Logistics Summary
Waste Classification:Hazardous Chemical Waste (Halogenated Organic Acid).
Primary Hazard: Skin/Eye Irritant; Acidic; Potential organ toxicity (Sulfonamide class).
Disposal Method: High-temperature incineration at a permitted hazardous waste facility.[1]
Critical Prohibition:DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or strong bases (exothermic reaction risk).
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, you must characterize the waste to ensure compatibility with waste streams.
Toxicity: As a halogenated compound, it must be treated as toxic.
Generator Status: Most research samples are treated as "Non-Regulated Chemical Waste" internally but managed as Hazardous Waste for off-site shipment to ensure "Cradle-to-Grave" liability protection.[1]
Operational Rule: Always tag this waste as "Hazardous Waste - Halogenated Organic."
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance (Pure or Expired)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers due to acidity.
Transfer:
Work inside a chemical fume hood to prevent inhalation of dust.
Transfer the solid carefully into the waste container.
Labeling:
Attach a hazardous waste tag immediately.
Chemical Name: Write out "4-Chloro-3-(phenylsulfamoyl)benzoic acid". Do not use abbreviations or chemical formulas.
Hazard Checkboxes: Check "Toxic" and "Irritant".
Constituents: List "100%".
Storage: Close the lid tightly. Place the container in the "Solid Waste" Satellite Accumulation Area (SAA).
Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates halogenated waste to reduce disposal costs.
Do not mix with aqueous acidic waste unless the organic content is <1%.
Collection:
Pour into the "Halogenated Organic Solvent" carboy (typically red or yellow container).
Ensure the carboy is made of compatible material (HDPE/Polypropylene).
Labeling:
Update the waste log attached to the carboy.
Record the approximate volume and concentration.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
Trace Contamination: If the items are dry and only lightly contaminated, they may often be disposed of in the "Chemically Contaminated Debris" bin (solid waste bucket lined with a thick plastic bag).
Gross Contamination: If items are soaked or caked with the substance, place them in a sealed Ziploc bag before placing them in the solid hazardous waste drum to prevent off-gassing or dust dispersion.
Part 5: Emergency Procedures (Spills)
Minor Spill (< 5g):
Wear PPE (Double nitrile gloves, goggles, N95 mask if outside hood).
Cover spill with Sodium Bicarbonate or Spill-X-A to neutralize the acid.
Sweep up the powder/absorbent mixture using a dustpan and brush.
Place in a hazardous waste bag/container.
Clean the surface with soap and water; dispose of paper towels as solid waste.
Major Spill: Evacuate the area and contact your facility's EHS department immediately.
Part 6: Visualizing the Workflow
Figure 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating 4-Chloro-3-(phenylsulfamoyl)benzoic acid waste based on physical state and solvent matrix.
Figure 2: Cradle-to-Grave Disposal Lifecycle
Caption: The "Cradle-to-Grave" lifecycle ensures legal compliance from the laboratory bench to final thermal destruction.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1205-30-7 (Analog: 4-Chloro-3-sulfamoylbenzoic acid).[1] Retrieved from [Link]
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]
Personal protective equipment for handling 4-Chloro-3-(phenylsulfamoyl)benzoic acid
Executive Summary & Chemical Identity Objective: This guide defines the mandatory safety protocols, PPE requirements, and logistical handling procedures for 4-Chloro-3-(phenylsulfamoyl)benzoic acid . As a sulfonamide-ben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Objective: This guide defines the mandatory safety protocols, PPE requirements, and logistical handling procedures for 4-Chloro-3-(phenylsulfamoyl)benzoic acid . As a sulfonamide-benzoic acid derivative, this compound presents specific risks related to respiratory sensitization and tissue irritation that require strict adherence to exposure controls.
To select the correct PPE, we must understand the mechanism of injury. This compound combines a benzoic acid moiety (acidic irritation) with a sulfonamide group (potential for hypersensitivity/sensitization).
Inhalation (High Risk): Fine particulates can deeply penetrate the alveolar region. The sulfonamide moiety poses a risk of respiratory sensitization, meaning repeated low-level exposure can trigger asthma-like symptoms.
Skin Contact (Moderate Risk): The acidic nature causes contact dermatitis. Lipophilic phenyl groups facilitate dermal absorption, increasing the risk of systemic sulfonamide sensitivity.
Ocular Contact (High Risk): As a solid acid, contact with the eye's mucous membranes will cause immediate, severe irritation and potential corneal opacity if not flushed instantly.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix based on the specific operation being performed.
A. Respiratory Protection (Critical)
Standard Handling (< 1g): Use a certified N95 (US) or P2 (EU) particulate respirator .
Why: Prevents inhalation of airborne dust during spatula transfer.
Bulk Handling (> 1g) or Fine Powder: Use a P100 (US) or P3 (EU) half-face respirator .
Why: Higher filtration efficiency (99.97%) is required when dust clouds are possible. The half-face seal prevents bypass leakage common with disposable masks.
B. Hand Protection
Material:Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
Why: Latex is permeable to many organic acids and sulfonamides. Nitrile provides superior chemical resistance and prevents potential latex allergen cross-reactivity.
Technique:Double-gloving is mandatory for solution preparation.
Protocol: Wear a standard 4-mil nitrile glove as the inner layer and a longer-cuff 8-mil nitrile glove as the outer layer. Discard the outer layer immediately upon splash contact.[5]
Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a complete seal against dust and splashes.
D. Body Protection
Standard: Cotton Lab Coat (Buttoned to neck).
High Volume:Tyvek® 400 Coveralls (or equivalent microporous film suit).
Why: Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.
Operational Handling Protocol
Step 1: Storage & Logistics
Environment: Store in a cool, dry place (< 25°C). The compound is likely hygroscopic ; moisture absorption will cause clumping and hydrolysis, increasing acidity.
Container: Keep tightly sealed in amber glass or high-density polyethylene (HDPE).
Step 2: Weighing & Transfer (The "Danger Zone")
Location: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
Static Control: Use an anti-static gun or ionizer bar before opening the vial.
Reasoning: Organic crystalline powders often generate static charge, causing particles to "jump" and disperse, defeating the fume hood's laminar flow.
Step 3: Solubilization
Solvent Choice: Soluble in DMSO, Methanol, and dilute alkali (NaOH). Sparingly soluble in water.
Procedure:
Add solvent to the solid (do not dump solid into solvent to avoid splash-back).
Vortex in a closed tube.
Note: Dissolution in NaOH will generate a sodium salt; ensure the exotherm is managed if scaling up.
Emergency Response & Disposal
Spill Cleanup (Solid)
Evacuate the immediate 3-meter radius.
PPE Up: Don N95/P100 respirator and double gloves.
Contain: Do NOT dry sweep.[6] Dry sweeping generates dust aerosols.
Method: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop the wet slurry into a hazardous waste bag.
Decontaminate: Wipe surface with 10% Sodium Bicarbonate (NaHCO₃) to neutralize any residual acid, followed by water.
Disposal Pathway
Waste Category:Halogenated Organic Solid/Liquid .
Destruction: High-temperature incineration (> 1000°C) equipped with a scrubber for Sulfur Oxides (SOx) and Hydrogen Chloride (HCl).
Prohibition: Never dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in microbial populations.
Visual Workflow: Safe Handling Loop
The following diagram illustrates the decision logic for PPE and handling based on the quantity of material.
Caption: Operational logic flow determining PPE levels based on quantity, ensuring respiratory protection scales with dust generation risk.
References
PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Parent Compound Hazard Profile). National Library of Medicine. Accessed October 26, 2025. Link
Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-3-sulfamoylbenzoic acid. (Read-across for phenyl derivative). Accessed October 26, 2025. Link
Sigma-Aldrich. Product Specification: 3-(Anilinosulfonyl)-4-chlorobenzoic acid (CAS 59210-63-8). Accessed October 26, 2025. Link
ECHA (European Chemicals Agency). C&L Inventory: Sulfonamide derivatives hazard classification.[3] Accessed October 26, 2025. Link